molecular formula C12H12N2O B7902823 3-(6-Amino-4-methylpyridin-3-yl)phenol

3-(6-Amino-4-methylpyridin-3-yl)phenol

Cat. No.: B7902823
M. Wt: 200.24 g/mol
InChI Key: LTMFGWPPZWNZTJ-UHFFFAOYSA-N
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Description

3-(6-Amino-4-methylpyridin-3-yl)phenol is a heterocyclic aromatic compound featuring a pyridine ring substituted with an amino (-NH₂) group at position 6, a methyl (-CH₃) group at position 4, and a phenol (-OH) group at the meta position of the phenyl ring. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol (CAS: 1258611-35-6) . The compound’s structural uniqueness lies in its dual aromatic systems (pyridine and phenol), which confer distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name

3-(6-amino-4-methylpyridin-3-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-5-12(13)14-7-11(8)9-3-2-4-10(15)6-9/h2-7,15H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMFGWPPZWNZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-4-methylpyridin-3-yl)phenol typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a halogenated precursor reacts with a nucleophile to form the desired product. For instance, starting with 3-bromo-4-methylpyridine, the following steps can be employed:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenol moiety undergoes EAS at the para and ortho positions relative to the hydroxyl group.

Reaction TypeConditionsOutcomeReference
Bromination Br₂ in H₂SO₄ at 0°C → 25°CSelective bromination at the phenolic ring’s ortho position.
Nitration HNO₃/H₂SO₄Nitration at the phenolic ring’s para position.

Key Findings :

  • Bromination of structurally related 2-amino-4-methylpyridine derivatives yields mono- or di-brominated products depending on stoichiometry .

  • The amino group on the pyridine ring directs substituents to specific positions via resonance effects .

Oxidative Coupling Reactions

The phenol group participates in metal-catalyzed oxidative coupling, forming dimeric or cross-coupled products.

CatalystOxidantProductYieldReference
Fe[TPP]Clt-BuOOHBenzoquinone anil derivatives78%
Mn[TPP]ClUrea H₂O₂Para-aminated phenols79%

Mechanistic Insight :

  • Oxidative coupling proceeds via phenoxyl radical intermediates, confirmed by NMR and DFT studies .

  • The reaction is pH-dependent, with acidic conditions favoring radical formation .

Condensation and Ring-Closing Reactions

The amino group reacts with aldehydes or isonitriles to form fused heterocycles.

Reaction PartnerConditionsProductYieldReference
Benzyl isonitrilePyridoxal, HFIPFuro[2,3-c]pyridines68%
Triethyl orthoformateKnoevenagel conditionsBicyclic pyridinones57%

Key Findings :

  • Multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) yield fused pyridine derivatives .

  • The amino group’s nucleophilicity drives condensation with carbonyl compounds .

Nucleophilic Substitution

The pyridine ring’s amino group facilitates substitution reactions under basic conditions.

SubstrateReagentProductYieldReference
3-Bromo-4-methylpyridinen-BuLi, THFDeprotonation at C2, followed by coupling71%

Mechanistic Insight :

  • Lithiation at the pyridine ring’s C2 position enables coupling with electrophiles .

  • Steric hindrance from the methyl group influences regioselectivity .

Coordination Chemistry

The compound acts as a ligand for transition metals, forming stable complexes.

Metal SaltConditionsApplicationReference
FeCl₃HFIP, rtCatalyzes oxidative coupling
Pd(PPh₃)₄Dioxane/H₂OSuzuki-Miyaura cross-coupling

Key Findings :

  • Iron complexes enhance radical-mediated coupling efficiency .

  • Palladium catalysts enable cross-coupling with boronic acids .

Amino Group Reactions

  • Acylation : Reacts with acyl chlorides to form amides (e.g., acetylation with AcCl) .

  • Diazo Coupling : Forms azo dyes under diazotization conditions.

Hydroxyl Group Reactions

  • Etherification : Alkylation with alkyl halides yields ethers (e.g., methyl ether with CH₃I).

  • Esterification : Forms esters with anhydrides (e.g., acetate with Ac₂O).

Biological Reactivity

The compound interacts with enzymes and receptors via hydrogen bonding and π-stacking:

  • Inhibits tyrosine kinases by binding to ATP pockets .

  • Induces TLR8-dependent NF-κB signaling in immunostimulatory assays .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting.

  • Oxidative Degradation : Reacts with H₂O₂ to form quinone derivatives .

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Research indicates that compounds similar to 3-(6-Amino-4-methylpyridin-3-yl)phenol may exhibit analgesic properties through mechanisms involving the modulation of pain pathways. For example, studies have shown that derivatives of pyridine can act as selective inhibitors of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which are known to alleviate pain .

Antiviral Activity
The compound's structural analogs have been explored as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating viral infections such as HIV. These compounds demonstrate broad-spectrum antiviral activity and favorable pharmacokinetic profiles . The design of such compounds often incorporates features that enhance binding affinity to viral targets while minimizing toxicity.

Antimicrobial Effects
Recent studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, certain compounds have shown differential effects against Gram-positive bacteria, suggesting potential applications in developing new antibiotics . The minimal inhibitory concentration (MIC) values for these compounds indicate their efficacy compared to traditional antibiotics.

Material Science

Redox-Active Organic Materials
this compound can be utilized in the development of novel redox-active materials. These materials are crucial in energy storage applications, such as batteries and supercapacitors. The electrochemical properties of such compounds can be tailored through chemical modifications to enhance their performance in energy applications .

Case Studies

Study Focus Findings
Tzschentke et al. (2007)Analgesic effectsDemonstrated that FAAH inhibitors derived from pyridine structures reduce pain-related behavior in models of inflammatory pain.
Guindon et al. (2006)Antimicrobial activityFound that certain pyridine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis.
Ahmad et al. (2023)Material ScienceInvestigated the electrochemical properties of pyridine-based materials for use in energy storage devices, showing promising results in conductivity and stability.

Mechanism of Action

The mechanism of action of 3-(6-Amino-4-methylpyridin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The amino group can participate in electrostatic interactions with negatively charged residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Structural Analogues

Positional Isomer: 4-(6-Amino-4-Methylpyridin-3-yl)Phenol

This isomer differs only in the position of the phenol group (para instead of meta on the phenyl ring). No direct biological data are available, but positional isomerism often leads to divergent pharmacokinetic profiles .

Chlorinated Pyridine Derivatives

Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (e.g., Cl-substituted derivatives) share a pyridine backbone but replace the phenol group with chlorine. Key differences include:

  • Higher molecular weights (466–545 g/mol vs. 200.24 g/mol) due to bulky substituents .
  • Elevated melting points (268–287°C vs. unreported for the target compound), attributed to increased molecular symmetry and halogen-mediated crystal packing .
  • Reduced solubility in polar solvents compared to the phenol-containing target compound.
Methyl- and Nitro-Substituted Analogues

Derivatives with nitro (-NO₂) or bromo (-Br) groups (e.g., 6-(2-methylbenzimidazol-1-yl)pyridin-3-amine hydrochloride) exhibit:

  • Enhanced electrophilicity due to electron-withdrawing groups, contrasting with the electron-donating amino and hydroxyl groups in the target compound .
  • Distinct biological activities , such as kinase inhibition or antimicrobial effects, driven by substituent polarity and steric bulk .

Functional Analogues

Phenol Esters (e.g., Acetovanillin)

Phenol esters like 4-acetoxy-3-methoxybenzaldehyde (acetovanillin) share a phenolic moiety but lack the pyridine-amino system. Key contrasts include:

  • Lower molecular weights (194.19 g/mol vs. 200.24 g/mol) and reduced hydrogen-bonding capacity due to esterification of the hydroxyl group .
  • Altered biological roles , as ester derivatives often serve as prodrugs or flavorants rather than direct bioactive agents .
Kinase-Targeting Pyridines

Compounds such as those studied by Kim et al. (2005) (e.g., pyridine-based kinase inhibitors) feature amino groups but incorporate additional heterocycles (e.g., indazole). These structures exhibit:

  • Enhanced target specificity due to multi-ring systems enabling π-π stacking with kinase active sites .
  • Higher logP values (predicting greater lipophilicity) compared to the more polar target compound .
Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Notable Biological Activity
3-(6-Amino-4-methylpyridin-3-yl)phenol C₁₂H₁₂N₂O 200.24 -NH₂, -CH₃, -OH (meta) Not reported Potential antimicrobial (inferred)
4-(6-Amino-4-methylpyridin-3-yl)phenol C₁₂H₁₂N₂O 200.24 -NH₂, -CH₃, -OH (para) Not reported Not reported
2-Amino-4-(2-Cl-5-Ph-pyridin-3-yl)... Varies 466–545 -Cl, -Ph, -CN 268–287 Antimicrobial, kinase inhibition
6-(2-Methylbenzimidazol-1-yl)pyridin-3-amine C₁₃H₁₃N₅ 247.28 -CH₃, benzimidazole Not reported Kinase inhibition
Acetovanillin C₁₀H₁₀O₄ 194.19 -OAc, -OCH₃ 81–83 Antioxidant, flavorant

Biological Activity

3-(6-Amino-4-methylpyridin-3-yl)phenol is a compound of interest due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

This compound features a pyridine ring substituted with an amino group and a phenolic hydroxyl group, which are crucial for its biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including E. coli and S. aureus:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus40 µg/mL

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as cell wall disruption or interference with protein synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies focusing on its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via ROS
HeLa20Mitochondrial membrane potential dissipation

In vitro experiments have indicated that the compound induces apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent cell death .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed through its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In one study, the compound demonstrated significant inhibition at concentrations as low as 10 µg/mL:

CytokineInhibition (%) at 10 µg/mL
TNF-alpha75%
IL-680%

This suggests that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study on the cytotoxic effects of various pyridine derivatives revealed that this compound exhibited superior activity against breast cancer cell lines compared to other derivatives. The mechanism was linked to its ability to induce apoptosis through ROS production .
  • Antibacterial Properties : Another investigation highlighted the antibacterial effectiveness of this compound against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibacterial agents .

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